2-[(2S,3S)-1,3-dinitropentan-2-yl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is an organic compound with the molecular formula C9H12N2O5. It is characterized by a furan ring substituted with a dinitropentan group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan typically involves the nitration of a suitable precursor. One common method is the nitration of 2-pentanone followed by cyclization to form the furan ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can further undergo additional chemical transformations .
Wissenschaftliche Forschungsanwendungen
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A furan derivative with applications in biofuel production.
2,5-Furandicarboxylic acid: Used in the production of biodegradable plastics.
2-Furoic acid: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is unique due to its dinitro substitution, which imparts distinct chemical reactivity and potential biological activities not commonly found in other furan derivatives .
Eigenschaften
CAS-Nummer |
921772-00-1 |
---|---|
Molekularformel |
C9H12N2O5 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
2-[(2S,3S)-1,3-dinitropentan-2-yl]furan |
InChI |
InChI=1S/C9H12N2O5/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZPDJBHYNBSVUEB-YUMQZZPRSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.